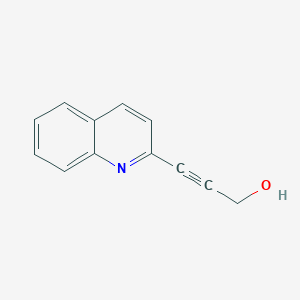
5-(Oxetan-3-yloxy)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxetan-3-yloxy)picolinonitrile is a chemical compound that features an oxetane ring attached to a picolinonitrile moiety The oxetane ring is a four-membered cyclic ether, known for its unique reactivity and stability, while the picolinonitrile group is a derivative of pyridine with a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-yloxy)picolinonitrile typically involves the formation of the oxetane ring followed by its attachment to the picolinonitrile moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The picolinonitrile moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxetan-3-yloxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxetane-derived aldehydes or ketones.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of various substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Oxetan-3-yloxy)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(Oxetan-3-yloxy)picolinonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Oxetan-3-yloxy)picolinonitrile
- 5-(Oxetan-3-yloxy)pyrazin-3,6-diamine
- Oxetanocin A
Uniqueness
5-(Oxetan-3-yloxy)picolinonitrile is unique due to the combination of the oxetane ring and picolinonitrile moiety, which imparts distinct reactivity and stability. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
5-(oxetan-3-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-3-7-1-2-8(4-11-7)13-9-5-12-6-9/h1-2,4,9H,5-6H2 |
InChI-Schlüssel |
RVORPFXTSWDTIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=CN=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
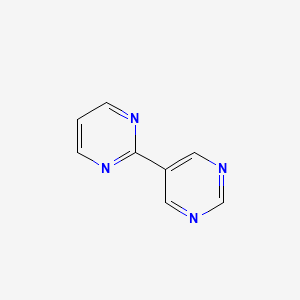
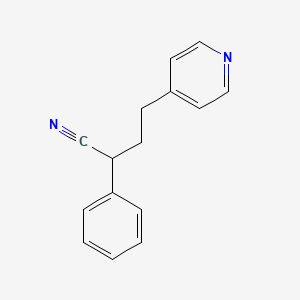
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
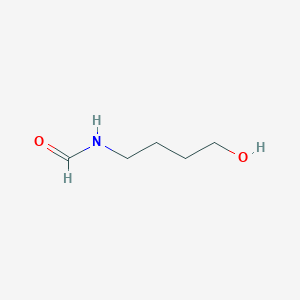


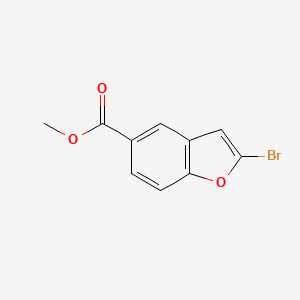
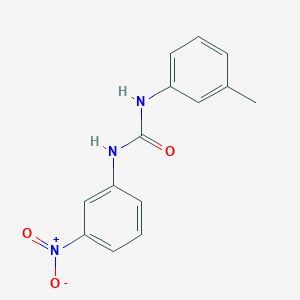
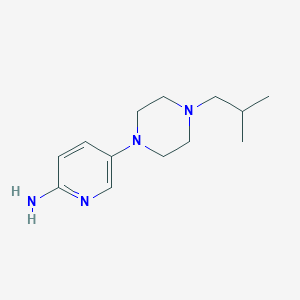
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

